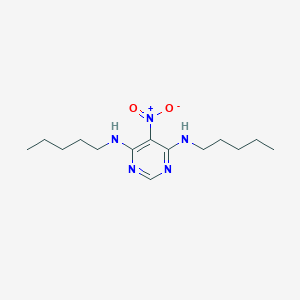

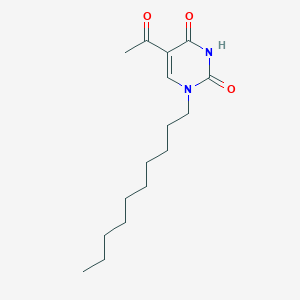

![molecular formula C11H8N2OS B429470 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one CAS No. 23429-92-7](/img/structure/B429470.png)

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one

Übersicht

Beschreibung

“2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one” is a compound that has been synthesized in various studies . It is described as a pale yellow powder .

Synthesis Analysis

This compound has been synthesized in quantitative yield by the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid. This involves dehydrative condensation followed by cyclization . Another method involves a one-pot, three-component microwave-assisted synthesis using 2-aminobenzothiazole derivatives, Pyridine 2-aldehyde, and Ethyl acetoacetate in the presence of PdCl2 as a catalyst under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” involves the structural fusion of two structurally as well as pharmacologically interesting heterocyclic systems; benzothiazole and pyrimidine . As a result of the structural fusion of these two heterocyclic systems, the pyridine type nitrogen atom in pyrimidine and in benzothiazole will be transformed into pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include dehydrative condensation of the amino group of 2-aminobenzothiazole with β-ketoester, followed by cyclization involving the attachment of the ring nitrogen on the carbon of the ester group with the elimination of ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regiospecific Synthesis: Fogla et al. (2009) reported the quantitative yield synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones by reacting 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid, involving dehydrative condensation followed by cyclization. This method excluded the formation of 4-methyl-2H-pyrimido[2,1-b]benzothiazol-2-ones based on spectral studies (Fogla et al., 2009).

- Microwave-Assisted Synthesis: Bhoi et al. (2016) described a one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. The process was notable for its simplicity, convergence, short reaction time, high atom economy, and environmentally benign conditions (Bhoi et al., 2016).

Biological and Pharmacological Activities

- Antimicrobial and Antitumor Activity: Sahu et al. (2016) synthesized 4H-pyrimido[2,1-b]benzothiazole derivatives and evaluated them for their antitumor and antimicrobial activity. The study compared experimental work with theoretical parameters using molecular property analysis to develop ideas for the application of these derivatives against cancer and chronic microbial diseases (Sahu et al., 2016).

- Anticancer Activity: Waghmare et al. (2013) investigated the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives against 60 human cancer cell lines, finding significant activity against various cancer types (Waghmare et al., 2013).

Methodological Advancements

- Green Chemistry Approaches: Singh and Lal (2020) reported an environmentally benign synthetic approach for triheterocyclic 4H-pyrimido[2,1-b]benzothiazole derivatives using micellar medium, highlighting the advantages of atom economy, short reaction time, and avoidance of hazardous solvents (Singh and Lal, 2020).

Eigenschaften

IUPAC Name |

2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-7-6-10(14)13-8-4-2-3-5-9(8)15-11(13)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVKJTBSXPDKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

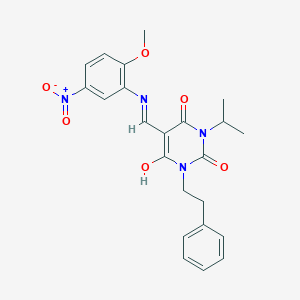

![1-(2-furylmethyl)-3-isopropyl-5-[(2,4,5-trichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429388.png)

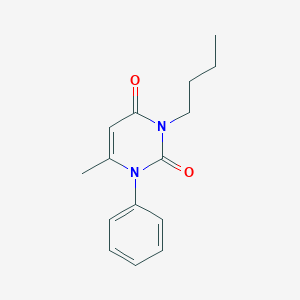

![2-acetyl-1H-benzo[f]chromen-1-one](/img/structure/B429393.png)

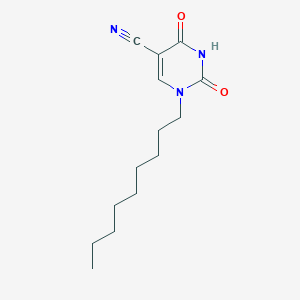

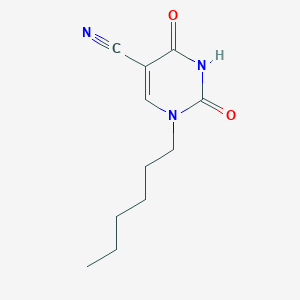

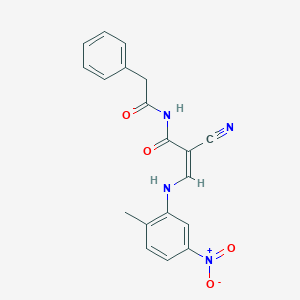

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)

![5-amino-N-benzyl-2-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B429401.png)

![Ethyl 3-(3-bromoanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate](/img/structure/B429402.png)

![5-{[(2-chloropyridin-3-yl)amino]methylene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429403.png)

![5-({[1-(Hydroxymethyl)propyl]amino}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B429415.png)